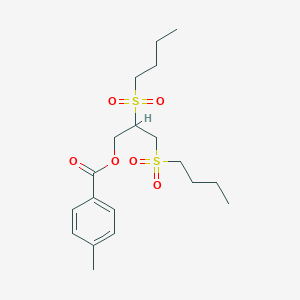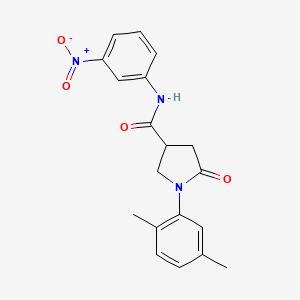![molecular formula C16H14BrN3O3S2 B4894224 N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide involves the inhibition of various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, it has been found to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation is the lack of studies on its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the research on N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and identify potential targets for drug development. Finally, more studies are needed to evaluate its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide involves the reaction of 2-aminobenzothiazole with 4-bromobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with N-methylglycine to obtain the final product.
Aplicaciones Científicas De Investigación
N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(25(22,23)12-8-6-11(17)7-9-12)10-15(21)19-16-18-13-4-2-3-5-14(13)24-16/h2-9H,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTJSZBSYJULPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=CC=CC=C2S1)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

methanol](/img/structure/B4894180.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)
![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894218.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)